N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride
Overview
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C29H22ClN3O3S and its molecular weight is 528 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers explore the synthetic utility of N-aryl and/or heteryl cyanoacetamides to build organic heterocycles. These derivatives hold promise in evolving better chemotherapeutic agents .
- Some indole derivatives containing cyanoacetamide moieties exhibit anti-inflammatory and analgesic properties. For example, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated such activities .
- Researchers have explored the use of indole derivatives, including cyanoacetamide-containing compounds, in multicomponent reactions. These reactions allow for the efficient synthesis of complex molecules. For instance, a one-pot three-component reaction involving indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride yielded 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
- The microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, using morpholine as a basic catalyst, led to the formation of thiophene derivatives. These reactions occurred under solvent-free conditions and resulted in high yields .
- Researchers have synthesized pyrazolone-thiadiazole hybrid molecules containing cyanoacetamide functionality. These compounds were obtained through a two-stage protocol using simple transformations and commercially available reagents. Such hybrids may have interesting biological properties .
Heterocyclic Synthesis and Medicinal Chemistry
Anti-Inflammatory and Analgesic Activities
Multicomponent Reactions
Thiophene Derivatives via Microwave Irradiation
Pyrazolone-Thiadiazole Hybrid Molecules
properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3S.ClH/c30-15-24-21-12-13-32(16-18-6-2-1-3-7-18)17-26(21)36-28(24)31-27(33)23-14-22-20-9-5-4-8-19(20)10-11-25(22)35-29(23)34;/h1-11,14H,12-13,16-17H2,(H,31,33);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJBCNYQHIZSAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C#N)CC6=CC=CC=C6.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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